molecular formula C10H17N3O B1613043 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 902837-19-8

3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No. B1613043
M. Wt: 195.26 g/mol
InChI Key: RQHLIISYGVVOMZ-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, commonly referred to as 3-IPO, is a synthetic organic compound with a wide range of biomedical applications. It is a derivative of piperidine, a cyclic amine, and is a heterocyclic aromatic compound. 3-IPO is a versatile compound with a variety of potential uses, including in pharmaceuticals, as a reagent for organic synthesis, and in biochemistry.

Scientific Research Applications

3-IPO has been studied extensively for its potential applications in various areas of scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been studied for its potential as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. In addition, 3-IPO has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals.

Mechanism Of Action

3-IPO is believed to act as an inhibitor of acetylcholinesterase and lipoxygenase enzymes. It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition of enzyme activity results in the accumulation of acetylcholine and other metabolites, which can lead to a variety of physiological effects.

Biochemical And Physiological Effects

The inhibition of acetylcholinesterase by 3-IPO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. In addition, 3-IPO has been shown to increase the levels of dopamine in the brain, which can lead to improved mood and decreased anxiety. Finally, 3-IPO has been shown to increase the levels of serotonin in the brain, which can lead to improved sleep and decreased depression.

Advantages And Limitations For Lab Experiments

The use of 3-IPO in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, 3-IPO also has some limitations. It is a relatively toxic compound and can be irritating to the skin and eyes. In addition, it can be difficult to accurately measure the concentration of 3-IPO in a solution, as it is easily degraded by light and air.

Future Directions

The potential applications of 3-IPO are vast and varied. Future research should focus on the potential of 3-IPO as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research should be conducted on the potential of 3-IPO as an inhibitor of lipoxygenase and its potential use as an anti-inflammatory agent. Finally, further research should be conducted on the potential of 3-IPO as a reagent for organic synthesis and its potential use in the synthesis of novel pharmaceuticals.

properties

IUPAC Name

5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLIISYGVVOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639916
Record name 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

CAS RN

902837-19-8
Record name 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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